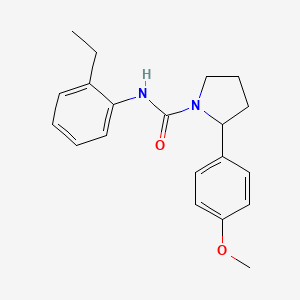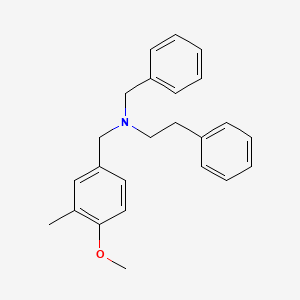![molecular formula C13H16O5S2 B6039334 2,2'-[(2-hydroxy-5-methyl-1,3-phenylene)bis(methylenethio)]diacetic acid](/img/structure/B6039334.png)
2,2'-[(2-hydroxy-5-methyl-1,3-phenylene)bis(methylenethio)]diacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2'-[(2-hydroxy-5-methyl-1,3-phenylene)bis(methylenethio)]diacetic acid, commonly known as HMDA, is a chelating agent that has been widely used in various scientific research applications. This compound has a unique structure that allows it to form stable complexes with metal ions, making it a useful tool in studying metal ion metabolism and related diseases.
Wissenschaftliche Forschungsanwendungen
HMDA has been used in various scientific research applications, including the study of metal ion metabolism, metal poisoning, and metal-related diseases. One of the most common uses of HMDA is in the measurement of serum iron levels in patients with iron overload disorders such as hemochromatosis. HMDA is also used to study the effects of heavy metal toxicity on various organs and tissues, including the liver, kidneys, and brain.
Wirkmechanismus
HMDA forms stable complexes with metal ions by chelation, which involves the binding of two or more atoms to a single molecule. This process helps to remove excess metal ions from the body and prevent their accumulation in various organs and tissues. HMDA also has antioxidant properties, which help to protect cells and tissues from oxidative damage caused by metal toxicity.
Biochemical and Physiological Effects
HMDA has been shown to have several biochemical and physiological effects, including the reduction of serum iron levels, the prevention of metal accumulation in various organs and tissues, and the protection of cells and tissues from oxidative damage. HMDA has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using HMDA in lab experiments is its ability to form stable complexes with metal ions, which allows for accurate measurement of metal levels in various tissues and organs. HMDA is also relatively inexpensive and easy to synthesize, making it a popular choice for research applications. However, HMDA has some limitations, including its potential toxicity at high doses and its inability to chelate all metal ions.
Zukünftige Richtungen
There are several future directions for HMDA research, including the development of new chelating agents with improved properties and the investigation of the role of metal ions in various diseases. HMDA may also have potential applications in the treatment of metal-related diseases such as hemochromatosis and Wilson's disease. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of HMDA and other chelating agents.
In conclusion, HMDA is a useful chelating agent that has been widely used in various scientific research applications. Its unique structure allows it to form stable complexes with metal ions, making it a valuable tool in the study of metal ion metabolism and related diseases. While HMDA has some limitations, its potential applications in the treatment of metal-related diseases and its relatively low cost and ease of synthesis make it a promising area of research for the future.
Synthesemethoden
The synthesis of HMDA involves the reaction of 2-hydroxy-5-methyl-1,3-phenylenediamine with carbon disulfide and chloroacetic acid. The resulting product is then treated with sodium hydroxide to yield the final compound, HMDA. This synthesis method has been well-established and is widely used in laboratories around the world.
Eigenschaften
IUPAC Name |
2-[[3-(carboxymethylsulfanylmethyl)-2-hydroxy-5-methylphenyl]methylsulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5S2/c1-8-2-9(4-19-6-11(14)15)13(18)10(3-8)5-20-7-12(16)17/h2-3,18H,4-7H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUGDNJHSQTKJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)CSCC(=O)O)O)CSCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(cyclohexylmethyl)-3-piperidinyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B6039256.png)

![5-[3-ethoxy-4-(1-naphthylmethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6039272.png)
![3-{1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6039284.png)
![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}acetamide](/img/structure/B6039301.png)
![3-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-3-piperidinyl}-N-[(5-methyl-2-furyl)methyl]propanamide](/img/structure/B6039304.png)
![6-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B6039309.png)

![N-[2-(4-chlorophenyl)-2-(1-pyrrolidinyl)ethyl]-5-(4-methoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B6039324.png)
![3-(benzyloxy)-1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine](/img/structure/B6039330.png)
![1-(2-ethylphenyl)-3-[(2-ethylphenyl)amino]-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one](/img/structure/B6039341.png)

![3-{2-[4-(methoxymethyl)-1-piperidinyl]-2-oxoethyl}-4-(3-methylbutyl)-2-piperazinone](/img/structure/B6039352.png)
![N-{4-[(4-ethoxybenzoyl)amino]phenyl}-3-methylbenzamide](/img/structure/B6039357.png)